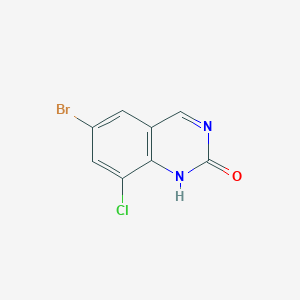

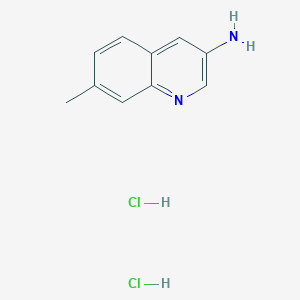

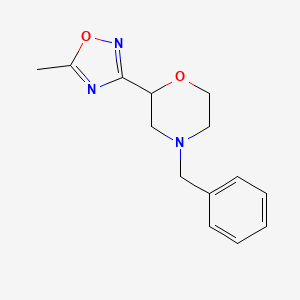

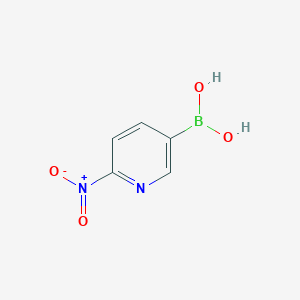

5-Amino-3-(2-thienyl)pentan-1-ol

Vue d'ensemble

Description

This usually includes the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity.Applications De Recherche Scientifique

HIV-Protease Assay Development

Research by Badalassi et al. (2002) illustrates the synthesis of chromogenic amino acids for developing selective assays to detect HIV-protease activity. The study showcases the application of specific amino acid derivatives in creating sequence-specific substrates for spectrophotometric detection of enzymatic activity, potentially applicable for compounds like 5-Amino-3-(2-thienyl)pentan-1-ol in bioassays (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Catalytic Dehydration Studies

Ohta, Yamada, and Sato (2016) investigated the vapor-phase catalytic dehydration of 5-amino-1-pentanol over various oxide catalysts, including rare earth oxides. The study's insights into catalysis could inform applications of 5-Amino-3-(2-thienyl)pentan-1-ol in chemical synthesis, highlighting how specific catalysts influence the conversion and selectivity of amino alcohols into desired products (Ohta, Yamada, & Sato, 2016).

Ligand Synthesis for Catalytic Activities

Kodadi, Malek, Touzani, and Ramdani (2008) synthesized new tripodal ligands, demonstrating their catalytic activities in oxidative reactions. Such research underscores the role of structurally complex ligands, similar to 5-Amino-3-(2-thienyl)pentan-1-ol, in mediating chemical transformations, particularly in generating quinones from copper (II) complexes (Kodadi, Malek, Touzani, & Ramdani, 2008).

Applications in Biomass Conversion

Li et al. (2020) developed an efficient process for synthesizing 5-amino-1-pentanol from biomass-derived compounds, illustrating the potential of similar compounds in sustainable chemical synthesis and biomass valorization. This research highlights the use of catalysts to convert renewable resources into valuable amino alcohols, which could extend to the synthesis and application of 5-Amino-3-(2-thienyl)pentan-1-ol (Li et al., 2020).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and other potential hazards, as well as appropriate safety precautions for handling and storage.

Orientations Futures

This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

Propriétés

IUPAC Name |

5-amino-3-thiophen-2-ylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,11H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSLOZCZMNCIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(2-thienyl)pentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)